molecular formula C29H36N2O B1424936 N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide CAS No. 1252187-41-9

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide

Cat. No.: B1424936
CAS No.: 1252187-41-9
M. Wt: 428.6 g/mol
InChI Key: OLLXRRVKVDQNML-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with 3-phenyladamantane-1-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It has shown promise in modulating specific biochemical pathways, making it a candidate for further investigation in drug discovery .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems suggests it may have utility in developing new medications for conditions like Alzheimer’s disease .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease . Additionally, the compound’s structure allows it to interact with multiple pathways, providing a multi-target approach to its effects .

Comparison with Similar Compounds

Uniqueness: N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide stands out due to its adamantane core, which imparts unique stability and rigidity to the molecule. This structural feature enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O/c32-27(30-26-11-13-31(14-12-26)20-22-7-3-1-4-8-22)29-18-23-15-24(19-29)17-28(16-23,21-29)25-9-5-2-6-10-25/h1-10,23-24,26H,11-21H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXRRVKVDQNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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